3-Hydroxytulobuterol
Description
Overview of Tulobuterol (B1682040) and its Metabolites in Bronchodilator Research
Tulobuterol is recognized as a β2-adrenergic receptor agonist, a class of drugs that function as potent bronchodilators. drugfuture.compatsnap.com These agents are instrumental in managing conditions characterized by reversible airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD). thekingsleyclinic.compatsnap.com The therapeutic action of tulobuterol lies in its ability to relax the smooth muscles of the airways, leading to bronchodilation and easier breathing. patsnap.compatsnap.com
Upon administration, tulobuterol undergoes extensive biotransformation in the body. medex.com.bd The primary metabolic pathway for tulobuterol in humans is ring-hydroxylation, leading to the formation of hydroxylated metabolites. medex.com.bd Among these, 3-Hydroxytulobuterol emerges as a key compound for scientific investigation. In addition to hydroxylation, metabolites can also be found in the form of sulfate (B86663) conjugates. medex.com.bd Studies have identified other metabolites in various species, including 4,5-dihydroxytulobuterol and 4-hydroxy-3-methoxytulobuterol, highlighting species-specific differences in metabolism. nih.gov
Significance of Metabolite Characterization in Pharmaceutical Sciences
Identifying and quantifying metabolites helps to:
Elucidate Metabolic Pathways: It maps out the biochemical transformations a drug undergoes, identifying the key enzymes and reactions involved. currentseparations.comnih.gov
Understand Pharmacokinetics: The rate and extent of metabolite formation can impact the parent drug's concentration and duration of action. nih.gov
Assess Potential Bioactivity: Metabolites themselves can be pharmacologically active, contributing to the therapeutic effect or, in some cases, causing off-target effects. wuxiapptec.com Some well-known drugs are, in fact, active metabolites of a parent compound. tandfonline.com
Inform Drug Design: Knowledge of metabolic pathways can guide the design of new drug candidates with improved metabolic stability and pharmacokinetic properties. wuxiapptec.com
Regulatory bodies emphasize the importance of evaluating human metabolites, particularly those with exposures greater than 10% of the total drug-related components, to ensure a comprehensive understanding of a drug's behavior. nih.gov The use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is instrumental in the identification and quantification of these metabolites in biological samples. actascientific.comnih.gov
Research Objectives and Scope for this compound
The specific research objectives for this compound are centered on its comprehensive chemical and biological characterization. The primary goals of such research include:
Synthesis and Purification: Developing and optimizing synthetic routes to produce pure this compound for use as a reference standard in analytical studies. thieme-connect.com This is a critical step for accurate identification and quantification in biological matrices.
Structural Elucidation: Unequivocally confirming the chemical structure of this compound using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net
Analytical Method Development: Establishing and validating sensitive and specific analytical methods, often employing techniques like HPLC and LC-MS/MS, for the precise measurement of this compound in biological fluids such as plasma and urine. actascientific.cominnovareacademics.innih.gov
Pharmacological Activity Assessment: Determining if this compound possesses any intrinsic bronchodilator activity or other pharmacological effects by conducting in vitro and in vivo studies.
The scope of this research is strictly confined to the chemical and pharmacological properties of this compound as a distinct chemical entity and as a metabolite of tulobuterol.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAFIBSOHRYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biotransformation and Metabolic Pathways of Tulobuterol Leading to 3 Hydroxytulobuterol
In Vivo Metabolic Profiling of Tulobuterol (B1682040) and Metabolite Identification
In vivo studies, which are conducted in living organisms, are crucial for understanding the metabolic fate of a drug. evotec.combioivt.comnih.gov These studies involve administering the drug to test subjects and analyzing biological samples like urine and feces to identify the resulting metabolites. nih.gov
Research has shown that after the administration of Tulobuterol, one of the main metabolic products found is 3-Hydroxytulobuterol. researchgate.net In studies with rats, both 3-hydroxy and 4-hydroxy derivatives of tulobuterol were identified as major metabolites in the urine, particularly in their conjugated forms. researchgate.net This indicates that hydroxylation is a primary metabolic route for Tulobuterol. The parent compound, Tulobuterol, is primarily found unchanged in fecal matter. researchgate.net
Metabolic pathways can vary significantly between different species. researchgate.netnih.govresearchgate.net Studies comparing the metabolism of Tulobuterol in dogs, rats, rabbits, and guinea pigs have revealed both similarities and differences. researchgate.netnih.govresearchgate.net In all these species, hydroxylation of the aromatic ring was a consistent and major metabolic pathway, leading to the formation of hydroxylated metabolites like this compound. researchgate.net
However, the extent of metabolism and the specific types of metabolites can differ. For instance, while both dogs and rats produce hydroxylated derivatives, the quantitative excretion in urine varies, with dogs excreting a higher percentage of the administered dose in urine compared to rats. researchgate.net These species-specific differences are important for extrapolating animal data to humans in drug development. researchgate.netnih.govresearchgate.net
Below is an interactive data table summarizing the comparative metabolism of Tulobuterol metabolites in various species.
The journey of Tulobuterol's biotransformation begins with hydroxylation, an oxidative reaction that introduces a hydroxyl (-OH) group onto the aromatic ring of the molecule, resulting in metabolites such as this compound and 4-Hydroxytulobuterol. nih.govmdpi.com This initial step is a classic Phase I reaction that increases the polarity of the drug. nih.govopenaccessjournals.com
Following hydroxylation, these newly formed metabolites typically undergo Phase II biotransformations. nih.gov The most common of these is conjugation, where an endogenous molecule like glucuronic acid or sulfate (B86663) is attached to the hydroxyl group. nih.govnih.gov222.198.130 This process, known as glucuronidation or sulfation, further increases the water solubility of the metabolites, facilitating their elimination from the body via urine. nih.govvulcanchem.com
Synthetic Chemistry and Derivatization Approaches for 3 Hydroxytulobuterol
Strategies for the Synthesis of 3-Hydroxytulobuterol and Related Hydroxylated Analogues
The core challenge in synthesizing this compound lies in the precise introduction of a hydroxyl group at the C-3 position of the 2-chlorophenyl ring, either before or after the construction of the ethanolamine (B43304) side chain.
Methodologies for Targeted Hydroxylation of Tulobuterol (B1682040) Precursors
A key precursor for the synthesis of tulobuterol is 2-chloroacetophenone. To achieve the desired 3-hydroxy substitution, modification of this precursor or a related starting material is necessary.
One potential strategy involves the ortho-formylation of 2-chlorophenol (B165306), a readily available starting material. The Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base, is a classic method for the ortho-formylation of phenols. wikipedia.orgallen.innrochemistry.comunacademy.com This reaction would yield 3-chloro-2-hydroxybenzaldehyde. guidechem.comprepchem.com
Table 1: Proposed Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
| Step | Reactant | Reagents | Product | Notes |
|---|
Following the formation of 3-chloro-2-hydroxybenzaldehyde, a subsequent Dakin oxidation or Baeyer-Villiger oxidation could be employed to convert the aldehyde to a phenol, thus introducing the hydroxyl group at the desired position. The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would transform the benzaldehyde (B42025) into a formate (B1220265) ester, which can then be hydrolyzed to the corresponding phenol. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net This would yield 3-chloro-1,2-dihydroxybenzene (3-chlorocatechol).
An alternative approach to a hydroxylated precursor is through the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone. This intermediate can be synthesized from 3-hydroxyacetophenone by chlorination with sulfuryl chloride. nih.gov
Once a suitable 3-hydroxylated precursor is obtained, the ethanolamine side chain can be constructed using methods analogous to those employed in tulobuterol synthesis. This typically involves α-bromination of the acetophenone (B1666503) derivative followed by reaction with tert-butylamine (B42293).
Stereoselective Synthesis of this compound Enantiomers
The biological activity of β2-adrenergic agonists is highly dependent on the stereochemistry of the β-hydroxyl group. Therefore, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant interest.
A key strategy for achieving stereoselectivity is the asymmetric reduction of a suitable α-amino ketone precursor, such as 2-(tert-butylamino)-1-(2-chloro-3-hydroxyphenyl)ethanone. Ruthenium-catalyzed asymmetric transfer hydrogenation has proven to be a highly effective method for the enantioselective reduction of unprotected α-amino ketones to their corresponding chiral β-amino alcohols. acs.org This method offers high yields and excellent enantioselectivities.
Table 2: Potential Stereoselective Reduction of an α-Amino Ketone Precursor
| Precursor | Catalyst System | Product | Expected Outcome |
|---|
Another promising approach involves the enzymatic reduction of a ketone precursor. A patent has described the use of a ketoreductase for the preparation of (S)-2-chloro-1-(3-hydroxyphenyl)ethanol from α-chloro-3-hydroxyacetophenone with high conversion and enantiomeric excess. google.com This chiral chlorohydrin could then be reacted with tert-butylamine to yield the desired (S)-3-hydroxytulobuterol enantiomer.
Chemical Characterization of Synthetic Intermediates and Final Products
The unambiguous identification of synthetic intermediates and the final this compound product would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methine proton of the ethanolamine side chain (CH-OH), the methylene (B1212753) protons adjacent to the amino group (CH₂-NH), and the tert-butyl protons. The introduction of the hydroxyl group at the 3-position would alter the chemical shifts and coupling patterns of the aromatic protons compared to tulobuterol.
¹³C NMR: The carbon NMR spectrum would provide signals for all unique carbon atoms in the molecule, including the aromatic carbons, the two carbons of the ethanolamine side chain, and the carbons of the tert-butyl group. The chemical shift of the aromatic carbon bearing the hydroxyl group (C-3) would be a key diagnostic signal.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula. nih.govbjmu.edu.cn Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of the tert-butyl group and cleavage of the ethanolamine side chain, which would aid in structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Development of Efficient and Scalable Synthetic Pathways for this compound
The development of an efficient and scalable synthetic pathway for this compound would require careful consideration of factors such as cost of starting materials, reaction yields, purification methods, and safety.
The proposed route starting from 2-chlorophenol via the Reimer-Tiemann reaction, while feasible, may present challenges in terms of regioselectivity and the handling of hazardous reagents like chloroform on a large scale.
A more promising approach for scalability could involve the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone. nih.gov The subsequent steps of α-bromination and amination are well-established industrial processes. For the stereoselective reduction, enzymatic catalysis or asymmetric transfer hydrogenation offer green and efficient alternatives to classical resolution methods, which are often less economical on a large scale. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the scalability and cost-effectiveness of the process.
Further process optimization would focus on minimizing the number of synthetic steps, reducing the need for chromatographic purification by employing crystallization techniques, and utilizing environmentally benign solvents and reagents.
Pharmacological and Molecular Investigations of 3 Hydroxytulobuterol Activity
In Vitro Pharmacological Characterization of 3-Hydroxytulobuterol
The in vitro characterization of this compound involves assessing its affinity for target receptors and its functional effects in isolated biological systems.
Receptor Binding Studies and Selectivity Profiles
Adrenergic receptors, particularly the β2-adrenergic subtype, are the primary targets for tulobuterol (B1682040) and its related compounds. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating smooth muscle tone, including that of the airways wikipedia.orgnih.govrevespcardiol.orgmdpi.comnih.gov. Tulobuterol itself has demonstrated selectivity for β2-adrenergic receptors over β1-adrenergic receptors, as its effects in vascular smooth muscle were antagonized by selective β2 blockers but not β1 blockers nih.gov. While specific receptor binding affinity (e.g., Ki values) data for this compound are not extensively detailed in the provided literature, it is understood that the hydroxyl group at the 3-position of tulobuterol metabolites may influence receptor binding affinity vulcanchem.com. As a metabolite of a β2-agonist, this compound is presumed to interact with β2-adrenergic receptors, although its precise binding profile and selectivity compared to the parent compound or other metabolites require further detailed investigation.
Functional Assays in Isolated Tissue Preparations (e.g., guinea pig tracheae, canine saphenous veins, canine bronchi)
Functional assays using isolated tissues provide insights into the direct pharmacological effects of compounds. Tulobuterol has been shown to induce concentration-dependent relaxations in various isolated smooth muscle preparations, including guinea pig tracheae, canine saphenous veins, and canine bronchi nih.gov. These relaxant effects are consistent with β2-adrenergic receptor activation, which leads to smooth muscle relaxation.
Studies comparing the efficacy of tulobuterol metabolites have indicated that while 4-hydroxytulobuterol is a potent relaxant of guinea pig tracheal smooth muscle, other metabolites, including this compound, were found to be less efficacious than 4-hydroxytulobuterol nih.gov. This suggests that the metabolic transformation of tulobuterol can lead to compounds with varying degrees of pharmacological activity.
Table 1: Comparative Efficacy of Tulobuterol Metabolites in Guinea Pig Tracheal Relaxation
| Compound | Relative Efficacy (vs. 4-Hydroxytulobuterol) | Notes |
| 4-Hydroxytulobuterol | Reference | More potent than tulobuterol, salbutamol (B1663637), and isoproterenol (B85558) nih.govnih.gov |
| This compound | Less Efficacious | Compared to 4-hydroxytulobuterol nih.gov |
| 5-Hydroxytulobuterol | Less Efficacious | Compared to 4-hydroxytulobuterol nih.gov |
| 4,5-Dihydroxytulobuterol | Less Efficacious | Compared to 4-hydroxytulobuterol nih.gov |
| Tulobuterol | Less Efficacious | Compared to 4-hydroxytulobuterol nih.gov |
Comparative Efficacy and Potency with Tulobuterol and Other Metabolites/Agonists
When comparing the pharmacological profiles, tulobuterol itself demonstrates a potency similar to salbutamol in stimulating β2 receptor activity medex.com.bd. In functional assays on guinea pig tracheae, 4-hydroxytulobuterol was found to be significantly more potent than tulobuterol nih.govnih.gov. Specifically, 4-hydroxytulobuterol was approximately 8 times more potent than tulobuterol and about twice as potent as salbutamol in relaxing guinea pig tracheal smooth muscle nih.gov. In contrast, this compound, along with 5-hydroxytulobuterol and 4,5-dihydroxytulobuterol, exhibited lower efficacy compared to 4-hydroxytulobuterol in these preparations nih.gov. This indicates a hierarchy of efficacy among tulobuterol's metabolites, with this compound being less potent in its relaxant effects on airway smooth muscle compared to its 4-hydroxy counterpart.
Cellular and Molecular Mechanisms of Action of this compound
The cellular and molecular mechanisms underlying the action of β2-adrenergic receptor agonists involve the activation of intracellular signaling cascades.
Intracellular Signaling Pathways Modulated by this compound (e.g., cyclic AMP, G-protein coupled receptors)
Activation of β2-adrenergic receptors by agonists initiates a signaling cascade primarily mediated by the stimulatory G-protein, Gs nih.govrevespcardiol.orgmdpi.comnih.govmedchemexpress.comnih.govopen.edumerckmillipore.comwikipedia.orgwikipedia.org. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. Activated Gs then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) open.edumerckmillipore.comwikipedia.orgmsdvetmanual.comfrontiersin.org. Elevated intracellular cAMP levels trigger downstream effects, most notably the activation of protein kinase A (PKA), which ultimately results in the relaxation of airway smooth muscle msdvetmanual.comfrontiersin.org. Given that this compound is a metabolite of a β2-agonist, it is inferred to engage this same signaling pathway, albeit with potentially altered efficacy as noted in functional assays.
Effects on Cellular Processes and Biomarkers
Research indicates that tulobuterol, a related compound, has been observed to decrease the levels of soluble intercellular adhesion molecule 1 (sICAM-1) in human tracheal epithelial cells treated with the compound for 24 or 72 hours medchemexpress.com. Intercellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein (B1211001) that plays a role in cellular adhesion and is up-regulated in response to inflammatory stimulation nih.govoncotarget.com. While direct studies on this compound's specific effects on ICAM-1 expression or endosomal pH are not extensively detailed in the provided search results, related β2-adrenergic agonists influence cellular processes. For instance, hydroxyurea, a different class of drug, has been shown to upregulate ICAM-1 gene expression in cultured human endothelial cells nih.gov. The precise impact of this compound on specific cellular processes like endosomal pH requires further detailed investigation.
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For β2-adrenergic receptor agonists, specific structural features are known to confer potency, selectivity, and duration of action.
Elucidation of Structural Determinants for Beta-2 Adrenoceptor Agonism
The general structure of β2-adrenoceptor agonists typically includes a phenylethanolamine backbone. Key structural determinants for β2-adrenoceptor agonism involve the presence of a secondary amine in the side chain, which is essential for receptor stimulation wikipedia.orgnih.gov. A hydroxyl group on the β-carbon of the ethanolamine (B43304) side chain is also critical for direct action at the β-receptor wikipedia.org. Furthermore, the nature and position of substituents on the aromatic ring significantly influence receptor affinity and activity. For instance, a resorcinol (B1680541) phenyl ring combined with an N-t-butyl group confers potency to the β2-receptor, while a salicyl alcohol phenyl ring with an N-t-butyl group provides optimal β2-selectivity wikipedia.org. The presence of hydroxyl groups on the aromatic ring, particularly at the meta (3) and para (4) positions, is also associated with direct action at the β-receptor wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies employ computational methods to correlate chemical structure with biological activity, aiding in the design of new compounds with improved efficacy. QSAR models for β-adrenoceptor ligands have been developed to predict activity and selectivity across different subtypes nih.govmdpi.com. For example, studies have used comparative molecular field analysis (CoMFA) to investigate β1-, β2-, and β3-adrenoceptor agonists, revealing distinct steric and electrostatic requirements for each subtype nih.gov. QSAR models have also highlighted the importance of lipophilicity and ionization in controlling the duration of action for long-acting β2-adrenoceptor agonists, suggesting that membrane affinity plays a primary role nih.gov. While specific QSAR models for this compound are not explicitly detailed, these general principles guide the understanding of its potential efficacy.
Impact of Hydroxylation Position on Receptor Affinity and Intrinsic Activity
The position of hydroxyl groups on the molecular structure of β2-adrenoceptor agonists can significantly impact their affinity for the receptor and their intrinsic activity. Studies on tulobuterol metabolites indicate that the position of hydroxylation is critical for activity. Specifically, 4-hydroxytulobuterol was found to be more potent than tulobuterol itself in relaxing guinea pig tracheae, while other hydroxylated metabolites (3-hydroxy- and 5-hydroxytulobuterol) were less efficacious nih.gov. This suggests that the specific placement of hydroxyl groups can modulate both receptor affinity and the resulting biological response. The presence of a hydroxyl group at the meta position (3-hydroxy) on the phenyl ring, as in this compound, is generally associated with direct action at the β-adrenergic receptor wikipedia.org.
Analytical Methodologies for the Detection and Quantification of 3 Hydroxytulobuterol
Chromatographic Techniques for Separation and Identification
Chromatographic methods are foundational for separating complex mixtures, enabling the isolation and subsequent analysis of specific compounds like 3-Hydroxytulobuterol. These techniques are crucial for both qualitative identification and quantitative determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, often used for metabolite profiling. For tulobuterol (B1682040) and its metabolites, GC-MS has been employed, typically requiring derivatization to enhance volatility and thermal stability nih.govinnovareacademics.in. For instance, trimethylsilyl (B98337) derivatization of tulobuterol and its metabolites allows for quantification using single-ion monitoring nih.gov. A common ion monitored for trimethylsilyl-tulobuterol and its metabolites is m/z 86 nih.govwada-ama.org. GC-MS can achieve detection limits in the nanogram per milliliter range for metabolites in biological fluids like urine nih.gov. However, GC-MS can be susceptible to interference from structurally similar compounds, such as bupropion (B1668061) derivatives, necessitating careful method development and validation to ensure accurate identification wada-ama.org.
Development and Validation of Robust Chromatographic Assays for this compound
The development and validation of chromatographic assays are critical to ensure the reliability and accuracy of analytical data. Validation parameters, as recommended by regulatory bodies, typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability who.intfda.govresolian.com.
Linearity and Range: Assays are validated over a specific concentration range. For instance, HPLC methods for tulobuterol have shown linearity from 100-500 ng/mL researchgate.netinnovareacademics.in or even narrower ranges like 0.00001-0.005 µg/mL for LC-MS/MS actascientific.com.
Accuracy and Precision: These parameters assess the closeness of measured values to the true value and the agreement between replicate measurements, respectively. For validated methods, accuracy and precision are generally expected to be within acceptable limits, often with relative standard deviations (RSD) below 2% researchgate.netinnovareacademics.in or <10.3% for precision and < -8.6% for accuracy in LC-MS/MS methods nih.gov.
Sensitivity: The LOQ and LOD define the lowest concentrations that can be reliably quantified or detected. LC-MS/MS methods can achieve very low LOQs, often in the sub-nanogram per milliliter range actascientific.comnih.gov, making them suitable for detecting trace amounts of metabolites.
Table 1: Summary of Chromatographic Methods for Tulobuterol and Metabolites
| Technique | Matrix | Column Type | Mobile Phase Example | Detection | LOQ/LOD Example | Key Reference(s) |
| GC-MS | Urine | Packed column | Mixed phase (2% OV-1/2% QF-1) | MS | 5 ng/mL (metabolites) | nih.gov |
| HPLC-PDA | Rat Plasma | C18 | Methanol: 0.05M K2HPO4 buffer (90:10) | UV (228 nm) | Not specified | researchgate.netinnovareacademics.in |
| LC-MS/MS | Rat Plasma | C18 | 0.1% Formic acid-water-methanol | MS/MS | 0.5 ng/mL | nih.gov |
| LC-MS | Rabbit Plasma | Lichrospher CN | CH3OH-0.01M NH4Ac (70:30) | MS | 0.1 ng/mL (LOD) | researchgate.net |
| LC-MS/MS | Human Plasma | C18 | 0.1% Formic acid: Acetonitrile (30:70) | MS/MS | 0.00001 µg/mL (linearity) | actascientific.com |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification
Beyond separation, spectroscopic and spectrometric techniques are vital for unequivocally identifying the structure of this compound and for its precise quantification.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) allows for the determination of accurate mass, which can be used to calculate the elemental formula of this compound, aiding in its identification.
Fragmentation Analysis: In techniques like GC-MS and LC-MS/MS, fragmentation patterns provide characteristic fingerprints for identification. Electron Ionization (EI) in GC-MS typically leads to extensive fragmentation, forming a radical cation that then breaks down into smaller, stable fragment ions. For tulobuterol, key ions observed can include m/z 86.0964, m/z 230.0600, m/z 194.0722, m/z 228.0610, and m/z 196.0730 wada-ama.org. In LC-MS/MS, precursor ions are selected and then fragmented in a collision cell to produce characteristic product ions, such as the transition m/z 228.2→154.0 for tulobuterol nih.gov. Understanding these fragmentation pathways is crucial for confirming the presence and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed three-dimensional structure of molecules, including stereochemistry.
Stereochemical Analysis: NMR is particularly powerful for distinguishing stereoisomers. Coupling constants in ¹H NMR spectra, for example, can reveal information about dihedral angles, which are indicative of conformational preferences and relative stereochemistry libretexts.orgmagritek.comoup.com. By analyzing these spectral parameters, researchers can assign the absolute or relative stereochemistry of chiral centers, which is critical if this compound possesses such features. The combination of NMR with MS/MS data offers a comprehensive approach for the definitive structure elucidation of unknown metabolites nih.govmdpi.com.
Computational Chemistry and Molecular Modeling Studies of 3 Hydroxytulobuterol
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for understanding how molecules interact with biological targets, such as proteins or receptors stanford.edumdpi.comresearchgate.netvolkamerlab.orgresearchgate.netdiva-portal.orgbiorxiv.orgasiapharmaceutics.info.
Molecular Docking: This method predicts the preferred orientation of one molecule (ligand, e.g., 3-Hydroxytulobuterol) to a second molecule (receptor, e.g., a biological target) to form a stable complex. It involves scoring functions that estimate the binding affinity and identify potential binding modes. Docking can predict which parts of the ligand interact with specific amino acid residues in the receptor, providing insights into the mechanism of action and guiding the design of more potent analogs mdpi.comdiva-portal.orgasiapharmaceutics.infomdpi.com. For instance, studies often report binding energies (e.g., in kcal/mol) and identify key interactions like hydrogen bonds, hydrophobic contacts, and van der Waals forces mdpi.comvolkamerlab.orgresearchgate.net.
Molecular Dynamics Simulations: MD simulations extend docking by modeling the dynamic behavior of a molecular system over time. By integrating Newton's laws of motion, MD simulations capture the flexibility of both the ligand and the receptor, revealing how their interactions evolve. These simulations can assess the stability of a docked complex, identify conformational changes induced by binding, and provide a more realistic picture of the binding process than static docking alone stanford.edumdpi.comresearchgate.netvolkamerlab.orgbiorxiv.org. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to measure structural stability and Root Mean Square Fluctuation (RMSF) to assess the flexibility of different parts of the molecule mdpi.comdost.gov.ph.
Without specific studies on this compound, it is not possible to present concrete findings or data tables for its receptor interactions. However, these methods would be applied to predict its binding affinity to relevant biological targets and to understand the stability and nature of these interactions.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
Predicting how a compound is metabolized in biological systems is crucial for understanding its efficacy, duration of action, and potential toxicity. In silico methods leverage databases of known metabolic transformations and machine learning algorithms to predict metabolic pathways and identify potential metabolites mdpi.comfrontiersin.orgmoldiscovery.combiotransformer.canih.govnih.govmdpi.com.
Metabolic Pathway Prediction: Computational tools can simulate the biotransformation of a parent compound through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. These tools often consider enzymes like Cytochrome P450 (CYP) and other metabolic enzymes, as well as microbial metabolism mdpi.comfrontiersin.orgmoldiscovery.combiotransformer.canih.govnih.govmdpi.com. Software packages can predict sites of metabolism (pSOMs) and generate hypothetical metabolite structures based on known reaction mechanisms frontiersin.orgmoldiscovery.comnih.govmdpi.comresearchgate.net.
Metabolite Structure Identification: By analyzing the predicted metabolic pathways, specific metabolite structures can be proposed. These predictions can be refined using techniques like mass spectrometry data or by comparing predicted fragmentation patterns with experimental spectra frontiersin.orgnih.gov.
Currently, there are no publicly available in silico predictions for the metabolic pathways or metabolite structures of this compound in the provided search results. Such studies would typically involve inputting the chemical structure of this compound into specialized software (e.g., BioTransformer, MetaSite) to generate a list of predicted metabolites and their formation pathways.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are used to elucidate the electronic structure, properties, and inherent reactivity of molecules mdpi.comepstem.netimist.maarxiv.orgscienceopen.comscirp.orguclouvain.benrel.govchemrxiv.org.
Electronic Properties: These calculations provide fundamental information about a molecule's electronic distribution, including:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding electron donation and acceptance capabilities, respectively. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability and reactivity mdpi.commdpi.comepstem.netscirp.org.
Electron Density and Charge Distribution: Calculations reveal how electron density is distributed across the molecule, identifying electron-rich and electron-deficient regions, which influence intermolecular interactions and reactivity mdpi.comepstem.netscirp.org.
Other Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and electrophilicity index can be derived to quantitatively describe a molecule's electronic behavior and reactivity mdpi.commdpi.comepstem.netscirp.org.
Reactivity: By analyzing these electronic properties, quantum chemistry can predict a molecule's propensity to undergo specific chemical reactions, such as nucleophilic or electrophilic attacks, or its behavior in catalytic processes mdpi.comscienceopen.comnrel.govchemrxiv.org. For example, a smaller HOMO-LUMO gap generally indicates higher reactivity mdpi.comscirp.org.
While specific quantum chemical calculations for this compound were not found, typical studies would involve optimizing its geometry using methods like DFT (e.g., B3LYP) with various basis sets (e.g., 6-31G(d,p)) and then calculating parameters like HOMO/LUMO energies, dipole moments, and atomic charges epstem.netimist.maarxiv.orgscirp.org. These values would then be correlated with its predicted chemical behavior.
Data Tables
As no specific computational studies on this compound were identified in the provided search results, it is not possible to generate data tables detailing its molecular docking scores, molecular dynamics simulation results, predicted metabolic pathways, or quantum chemical parameters. Such tables would typically include values for binding affinities, interaction energies, predicted metabolite structures, HOMO/LUMO energies, and reactivity indices, derived from specific computational analyses of the compound.
Compound List
this compound
Emerging Research Directions and Future Perspectives on 3 Hydroxytulobuterol
Exploration of Novel Pharmacological Roles beyond Bronchodilation
Current research on beta-2 adrenergic agonists, a class to which tulobuterol (B1682040) and potentially 3-Hydroxytulobuterol belong, is expanding to investigate their effects on systems other than the respiratory tract. While direct evidence for this compound's non-bronchodilatory roles is still emerging, studies on related compounds suggest potential anti-inflammatory or immunomodulatory activities nih.gov. Future research directions may focus on elucidating whether this compound interacts with other cellular targets or signaling pathways that could confer therapeutic benefits in conditions such as inflammatory diseases or metabolic disorders. The exploration of these novel pharmacological roles is crucial for unlocking the full therapeutic potential of this compound.
Investigation of Less Efficacious Metabolites for Alternative Biological Activities
The metabolic fate of drugs is a critical area of pharmaceutical research. Tulobuterol undergoes metabolism, and compounds like this compound may represent one or more of its metabolites nih.govresearchgate.net. If this compound exhibits reduced efficacy as a bronchodilator compared to tulobuterol, its investigation for alternative biological activities becomes a significant research pursuit. Studies are needed to identify and characterize the specific biological activities of this compound, particularly those that diverge from the parent compound's primary mechanism of action. This could involve screening for effects on different receptor systems, enzyme inhibition, or modulation of cellular processes that are not directly related to bronchodilation. Such investigations are key to repurposing or discovering new therapeutic applications for metabolites.
Development of Advanced Prodrug Strategies Based on Metabolite Understanding
Understanding the metabolic pathways and the properties of metabolites like this compound is fundamental to developing advanced prodrug strategies. Prodrugs are inactive compounds that are converted into active drugs within the body, often to improve pharmacokinetic properties, reduce toxicity, or enhance targeted delivery fiveable.meslideshare.nethumanjournals.commdpi.comnih.govijpcbs.com. If this compound possesses desirable biological activities but faces challenges in terms of bioavailability or stability, prodrug design can offer a solution. Research could focus on creating derivatives of this compound that are efficiently converted to the active form in specific tissues or under particular physiological conditions. This might involve linking it to carrier molecules or designing bioprecursors that leverage endogenous metabolic pathways for activation fiveable.menih.govcentralasianstudies.org.
Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation
The complete elucidation of metabolic pathways is essential for a thorough understanding of how a compound is processed by the body. "Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for this purpose eurecat.orgarome-science.comfrontiersin.orgbiorxiv.orgcreative-proteomics.com. Integrating these high-throughput approaches can map the complete metabolic journey of this compound, identifying all enzymes involved, intermediate metabolites, and potential drug-drug interactions or metabolic dependencies. Such comprehensive pathway elucidation would not only clarify its pharmacokinetic profile but also potentially reveal novel metabolic roles or liabilities. For instance, metabolomics can provide a snapshot of all small molecules within a biological system, offering insights into the functional consequences of this compound's presence and metabolism arome-science.comcreative-proteomics.com.
Q & A
Q. How can contradictory data on this compound's metabolic stability be resolved?
- Methodological Answer : Apply Bayesian statistical models to reconcile discrepancies. For example, if in vitro studies report conflicting hepatic clearance rates, use hierarchical models to account for inter-lab variability. Validate findings with in vivo microsomal assays and cross-reference species-specific metabolic pathways (e.g., CYP450 isoforms). Document methodological differences (e.g., incubation times, buffer compositions) that may explain contradictions .
Q. What advanced techniques are suitable for analyzing this compound's enantiomeric stability under varying physiological conditions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy coupled with temperature-controlled HPLC to monitor chiral inversion. For in-silico insights, perform molecular dynamics simulations to predict stability in acidic/alkaline environments (e.g., gastrointestinal pH gradients). Compare results with X-ray crystallography data of receptor-bound enantiomers to assess biological relevance .
Q. How can researchers optimize synthetic routes for this compound to improve yield and enantiomeric excess (ee)?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction temperature. For enantioselective synthesis, evaluate chiral catalysts (e.g., BINAP-ruthenium complexes) and monitor ee via chiral HPLC. Pilot-scale trials should include kinetic resolution steps to isolate the active enantiomer . Document reproducibility across ≥3 independent batches to ensure robustness .
Methodological Considerations
- Experimental Design : Balance primary research (65% prevalence in pharmacological studies ) with case studies to address context-specific challenges (e.g., interspecies metabolic differences).
- Data Interpretation : Use meta-analysis tools (e.g., RevMan) to aggregate findings from heterogeneous studies, emphasizing quality assessment via AMSTAR-2 criteria .
- Safety Protocols : Follow institutional guidelines for handling this compound, including PPE requirements and waste disposal procedures, as outlined in chemical safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
